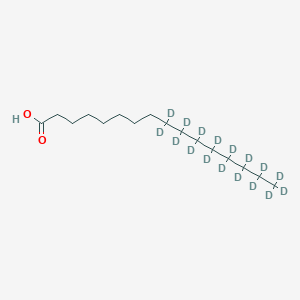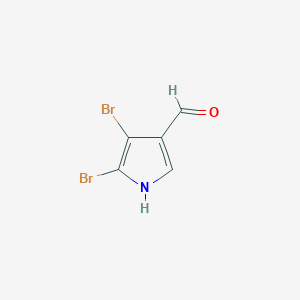
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate
Descripción general
Descripción
“Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” is a chemical compound with the molecular formula C8H13BrO3 . It has been used as a substrate during InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” consists of 8 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The exact structure is not available in the retrieved documents.Chemical Reactions Analysis
“Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” has been used as a substrate in the InCl3-catalyzed syntheses of some new dibenzo (d,f) (1,3)dioxepines and 12 H -dibenzo (d,g) (1,3)dioxocin derivatives . The detailed chemical reactions involving this compound are not available in the retrieved documents.Physical And Chemical Properties Analysis
The boiling point of “Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate” is not available in the retrieved documents . The molecular weight of the compound is 237.09 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate demonstrates versatility in chemical synthesis. It reacts with zinc enolates and aldehydes, forming various diones and esters. For instance, zinc enolates derived from this compound react with aldehydes to produce tetrahydropyran diones and other complex organic compounds (Shchepin, Sazhneva, & Litvinov, 2003). Similar reactions are observed with derivatives like methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate, which act as synthetic equivalents in the formation of Michael adducts (Vasin et al., 2016).
Biological Activity
In the biological domain, the metabolism of related compounds like 4-methyl-2-oxopentanoate in pancreatic islets indicates its potential biochemical significance. This compound is metabolically active, stimulating islet-cell respiration and influencing various cellular processes (Hutton, Sener, & Malaisse, 1979).
Photochemical Applications
The compound's derivatives are also used in photochemical applications. For example, the photoaddition reaction of methyl 2,4-dioxopentanoate, a related ester, with dienes leads to the formation of unique cycloadducts (Hatsui, Nojima, & Takeshita, 1990).
Electrochemical Applications
In electrochemistry, derivatives of Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate have been studied for their reactivity in electrochemical reduction. This research offers insights into the formation of complex organic compounds through electrochemical methods (De Luca, Inesi, & Rampazzo, 1982).
Propiedades
IUPAC Name |
methyl 4-bromo-2,2-dimethyl-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO3/c1-5(9)6(10)8(2,3)7(11)12-4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVVIHRSINHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(C)(C)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101195653 | |
| Record name | Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2,2-dimethyl-3-oxopentanoate | |
CAS RN |
1392512-58-1 | |
| Record name | Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392512-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 4-bromo-2,2-dimethyl-3-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101195653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromo-2,2-dimethyl-3-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)




![Methyl 4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoate](/img/structure/B1433459.png)



![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)
